molecular formula C16H13N3O2S B2440712 6-(indoline-1-carbonyl)-3-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one CAS No. 851944-92-8

6-(indoline-1-carbonyl)-3-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one

Cat. No.: B2440712
CAS No.: 851944-92-8
M. Wt: 311.36
InChI Key: PVRCUZLDHWMKOT-UHFFFAOYSA-N
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Description

6-(indoline-1-carbonyl)-3-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one is a heterocyclic compound that combines the structural features of indoline, thiazole, and pyrimidine. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(indoline-1-carbonyl)-3-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of indoline-1-carboxylic acid with thioamide derivatives under acidic conditions to form the thiazole ring. This intermediate is then cyclized with a pyrimidine derivative under basic conditions to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like methanesulfonic acid .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

6-(indoline-1-carbonyl)-3-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl or thiazole ring positions using reagents like alkyl halides or amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or amines in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, which can have different biological or chemical properties.

Scientific Research Applications

6-(indoline-1-carbonyl)-3-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(indoline-1-carbonyl)-3-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate their signaling pathways. These interactions can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the suppression of viral replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(indoline-1-carbonyl)-3-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one is unique due to its combination of three different heterocyclic rings, which imparts distinct chemical and biological properties. This structural complexity allows for diverse interactions with molecular targets, making it a valuable compound for research and development in multiple fields.

Properties

IUPAC Name

6-(2,3-dihydroindole-1-carbonyl)-3-methyl-[1,3]thiazolo[3,2-a]pyrimidin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O2S/c1-10-9-22-16-17-8-12(15(21)19(10)16)14(20)18-7-6-11-4-2-3-5-13(11)18/h2-5,8-9H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVRCUZLDHWMKOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=NC=C(C(=O)N12)C(=O)N3CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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